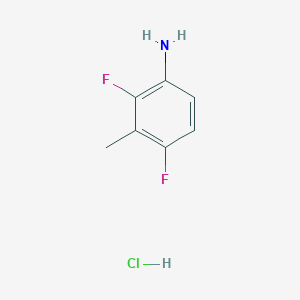

2,4-Difluoro-3-methylaniline;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Difluoro-N-methylaniline hydrochloride is a chemical compound with the CAS Number: 1187386-15-7 . It has a molecular weight of 179.6 . The compound is typically in the form of a powder .

Molecular Structure Analysis

The molecular formula of 2,4-Difluoro-N-methylaniline hydrochloride is C7H8ClF2N . The InChI code for this compound is 1S/C7H7F2N.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4,10H,1H3;1H .Physical And Chemical Properties Analysis

2,4-Difluoro-N-methylaniline hydrochloride is a powder . It has a molecular weight of 179.6 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Aplicaciones Científicas De Investigación

Enantioselective Epoxidation Catalysis

2,4-Difluoro-3-methylaniline hydrochloride serves as a precursor in synthesizing catalysts for enantioselective epoxidation of unfunctionalized olefins. Such catalysts are crucial for producing epoxides, which are valuable intermediates in the pharmaceutical, agricultural, and materials sciences industries (Zhang et al., 1990).

Spectroscopic and Structural Analysis

This compound has been the subject of spectroscopic and quantum chemical studies, providing insights into the structural and physicochemical properties of di-substituted aniline derivatives. Such analyses are fundamental for understanding the molecular behavior and reactivity of these compounds (Kose, Karabacak, & Atac, 2015).

Material Science and Polymer Research

It has been utilized in the synthesis of complex organic molecules and materials, including polymers with specific electrical properties. These materials are of interest for their potential applications in electronics and nanotechnology (Thornton & Jarman, 1990).

Synthesis of Fluorinated Amino Acids

2,4-Difluoro-3-methylaniline hydrochloride plays a role in the stereoselective synthesis of fluorinated amino acids, which are of interest in medicinal chemistry and drug development due to their enhanced stability and bioactivity (Pigza, Quach, & Molinski, 2009).

Synthesis of Trifluoromethylated Compounds

The compound is instrumental in creating trifluoromethylated analogues of biologically significant molecules, contributing to the development of novel therapeutics with improved pharmacological profiles (Sukach et al., 2015).

Safety and Hazards

The compound is classified as Acute Tox. 3 Dermal - Acute Tox. 4 Oral . The hazard statements include H302 - Harmful if swallowed, H311 - Toxic in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2,4-difluoro-3-methylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N.ClH/c1-4-5(8)2-3-6(10)7(4)9;/h2-3H,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMSKYJSQFFDSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-{[(5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl]methyl}carbamate](/img/structure/B2889289.png)

![4-(Chloromethyl)-2-[(4-fluorophenoxy)methyl]-1,3-thiazole](/img/structure/B2889290.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2889292.png)

![2-[(6-methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione](/img/structure/B2889293.png)

![dimethyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2889301.png)

![(2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2889304.png)

![2-[4-(2-formyl-4-nitrophenyl)piperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B2889306.png)